molecular formula C21H18N2O2 B296375 N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No. B296375
M. Wt: 330.4 g/mol
InChI Key: IXTNIRAHMXLHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as MBOA-N-AB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of benzoxazinoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves the inhibition of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in the regulation of inflammation, oxidative stress, and cell proliferation. N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been found to have various biochemical and physiological effects in scientific studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vivo and in vitro. N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in lab experiments is its potential therapeutic properties, which can be used to study the mechanisms of inflammation, oxidative stress, and cancer. N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of using N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One direction is to study its potential therapeutic properties in various diseases, such as arthritis, diabetes, and neurodegenerative diseases. Another direction is to study the mechanisms of its anti-inflammatory, antioxidant, and anticancer properties in more detail. Additionally, the development of more soluble forms of N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide could expand its use in various lab experiments.

Synthesis Methods

The synthesis of N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves the reaction of 2-oxobenzo[cd]indole with N-(2-methylbenzyl)acetamide. The reaction is catalyzed by a base, such as potassium carbonate, in the presence of a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide.

Scientific Research Applications

N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been found to have potential therapeutic properties in various scientific studies. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.

properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C21H18N2O2/c1-14-6-2-3-7-16(14)12-22-19(24)13-23-18-11-5-9-15-8-4-10-17(20(15)18)21(23)25/h2-11H,12-13H2,1H3,(H,22,24)

InChI Key

IXTNIRAHMXLHQK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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